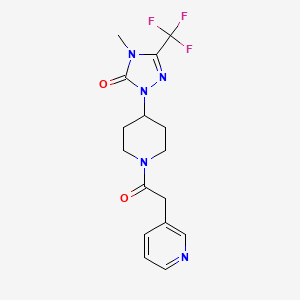

4-methyl-1-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

説明

特性

IUPAC Name |

4-methyl-2-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N5O2/c1-22-14(16(17,18)19)21-24(15(22)26)12-4-7-23(8-5-12)13(25)9-11-3-2-6-20-10-11/h2-3,6,10,12H,4-5,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXYRHOMTHKGFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CC3=CN=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-methyl-1-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole class and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₅H₁₈F₃N₅O

- Molecular Weight : 355.34 g/mol

- Structural Features :

- Triazole ring

- Piperidine moiety

- Pyridine and trifluoromethyl groups

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Key areas of activity include:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Inhibition of Protein Kinases : It has been identified as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cell proliferation .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of MAPK Pathway : By inhibiting p38 MAPK, the compound may reduce inflammation and cellular stress responses, making it a candidate for treating inflammatory diseases.

- Antibacterial Mechanism : The compound's interaction with bacterial phosphopantetheinyl transferases (PPTases) disrupts bacterial viability without affecting human cells significantly .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various triazole derivatives, including our compound, it was found to possess submicromolar inhibitory concentrations against Sfp-PPTase in Bacillus subtilis and exhibited low cytotoxicity in human cell lines. This suggests its potential as a safe antibacterial agent .

Study 2: Inhibition of Inflammatory Responses

Research by Cheng et al. (2011) demonstrated that related piperidine derivatives significantly inhibited coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors. The findings suggest that similar mechanisms may be at play with our compound, highlighting its potential in cancer therapy .

Table 1: Summary of Biological Activities

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study evaluated various derivatives of triazoles for their effectiveness against bacterial strains, revealing promising results for compounds similar to 4-methyl-1-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. These compounds demonstrated superior activity compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

Antifungal Properties

The antifungal activity of triazole derivatives has been well-documented. A series of studies focused on synthesizing novel triazole-containing compounds and evaluating their efficacy against Candida species and other fungi. Some derivatives showed greater efficacy than traditional antifungal agents like fluconazole, with minimum inhibitory concentrations (MICs) lower than 25 µg/mL . This positions this compound as a promising candidate for antifungal drug development.

Anticancer Research

Recent patents and studies have highlighted the potential of triazole derivatives in cancer therapy. Compounds similar to this compound have been identified as inhibitors of key cancer pathways. For instance, they may inhibit specific enzymes involved in tumor growth and proliferation . The structural features of triazoles contribute to their ability to interact with biological targets effectively.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| PMC4040197 | Antimicrobial Evaluation | Several triazole derivatives exhibited strong activity against bacterial strains; potential lead molecules identified. |

| PMC6150321 | Antifungal Activity | Novel compounds showed better efficacy than fluconazole against Candida species; MIC values ≤ 25 µg/mL. |

| WO2024020517A1 | Cancer Treatment | Identified triazole derivatives as potential inhibitors for cancer-related pathways; significant pharmacological data supporting their use. |

類似化合物との比較

Table 1: Substituent Comparison of Triazolone Derivatives

Pharmacological Activity

- Gαq-RGS2 Activator : Acts on G-protein signaling pathways, likely due to the trifluoromethylphenyl group’s electron-withdrawing effects.

- Posaconazole Analogs : Antifungal activity via cytochrome P450 inhibition, aided by benzyloxy and piperazine substituents.

Physicochemical Properties

- Solubility : The target compound’s pyridinyl group enhances water solubility compared to purely aromatic analogs (e.g., ’s phenyl-substituted derivative) .

- Metabolic Stability: Fluorinated groups reduce oxidative metabolism, extending half-life compared to non-fluorinated triazolones .

Structural Characterization

- X-ray crystallography (e.g., SHELX , ORTEP ) would confirm stereochemistry, particularly the acetyl-piperidine-pyridinyl linkage’s conformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。